molecular formula C6H13NO2 B3055330 Methyl 5-aminopentanoate CAS No. 63984-02-1

Methyl 5-aminopentanoate

Cat. No.: B3055330
CAS No.: 63984-02-1
M. Wt: 131.17 g/mol
InChI Key: ULBCJDXDVAJYNI-UHFFFAOYSA-N
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Description

Methyl 5-aminopentanoate is an organic compound with the molecular formula C6H13NO2. It is an ester derivative of 5-aminopentanoic acid, which is a δ-amino acid. This compound is known for its role as an intermediate in various chemical syntheses and has applications in pharmaceuticals and other industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-aminopentanoate can be synthesized through the esterification of 5-aminopentanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to drive the reaction to completion. Another method involves the use of methyl chloroformate and 5-aminopentanoic acid in the presence of a base such as triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-aminopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-aminopentanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 5-aminopentanoic acid, which is a weak agonist of the γ-aminobutyric acid (GABA) receptor. This interaction can modulate neurotransmission in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-aminopentanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its ability to act as an intermediate in various synthetic pathways makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl 5-aminopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-9-6(8)4-2-3-5-7/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBCJDXDVAJYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449954
Record name Methyl 5-aminopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63984-02-1
Record name Methyl 5-aminopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-aminovaleric acid (5 g, 42.68 mmol) in MeOH (100 mL) at room temperature was added HCl conc. (37%, 16 mL). The solution was stirred for 48 h at room temperature and monitored by HPLC-MS. The resulting solution was treated with a saturated aqueous solution of NaHCO3 then the solvents were evaporated under reduced pressure. The aqueous layer was washed several times with CH2Cl2 and AcOEt. The aqueous phase was concentrated to produce a solid containing the desired product, NaCl, and NaHCO3. The solid was washed with MeOH, and the organic filtrate was concentrated to afford the title compound (36) as a white solid (7.88 g, 100%): 1H NMR: (300 MHz, CD3OD) δ 3.34 (s, 3H), 2.61 (br. s, 2H), 2.10-2.06 (m, 2H), 1.39-1.34 (m, 4H); MS (ES) m/z 132.2 (M+).
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5 g
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16 mL
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100 mL
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Synthesis routes and methods II

Procedure details

Methanol (15 mL) was cooled to 0° C., combined with thionyl chloride (1.25 mL, 17.1 mmol) and stirred further for 30 minutes. This reaction solution was combined with 5-amino-n-valeric acid (500 mg, 4.3 mmol) and stirred at room temperature overnight. After completion of the reaction, the mixture was concentrated under reduced pressure to obtain a residue, which was dissolved in methylene chloride (10 mL), combined with 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (1.85 g, 6.4 mmol) and stirred overnight. The reaction solution was concentrated under reduced pressure, and the residue was subjected to a column chromatography to obtain 5-amino-n-valeric acid methyl ester (compound 102; yield: 865 mg).
Quantity
15 mL
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Reaction Step One
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1.25 mL
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500 mg
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1.85 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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